6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
Mechanism of Action
Target of Action
Similar compounds, such as 6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile derivatives (capds), have been employed as inhibitors for carbon steel (cs) corrosion .
Mode of Action
Capds, which are structurally similar, exhibit their inhibitory action through adsorption on the cs interface . This adsorption follows the Langmuir isotherm model, including physisorption and chemisorption . The efficacy of the CAPD molecules correlates well with their structures, and this protection was attributed to their adsorption on the CS surface .
Biochemical Pathways
The related capds are known to form a protective layer on the cs surface, retarding the attack of corrosive medium .
Result of Action
Capds, which are structurally similar, have been shown to exhibit superior inhibition efficiency of 977% in the presence of 10 mM CAPD-1 .
Action Environment
The action of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid can be influenced by environmental factors. For instance, the related CAPDs exhibit their inhibitory action in a molar H2SO4 medium . The corrosion protection efficiency of these compounds lies with the adsorption and surface-covering capabilities, which are associated with the electron density, the molecular structure of various efficient groups, the charge of the metal surface, and the medium temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically proceeds under mild conditions with the use of a base such as triethylamine (Et3N). The reaction involves several steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, leading to the target bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalytic systems, such as manganese-catalyzed oxidation, can be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution: Alkylation reactions can be performed using alkylating agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride in the presence of a base like Et3N.
Major Products Formed
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives exhibit a wide spectrum of biological activities, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1.
Organic Synthesis: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and pharmaceuticals.
Material Science: The unique structural properties of this compound make it a potential candidate for the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is structurally similar and can be synthesized through oxidation reactions.
Cyclopenta[b]pyridine derivatives: These include various substituted derivatives that exhibit similar biological activities and synthetic routes.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid is unique due to its specific carboxylic acid functional group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other cyclopenta[b]pyridine derivatives .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGKQZHWCKDFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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